Abolished Antibacterial Activity vs. Potent Parental Neomycin B: A Critical Negative Control for SAR Studies
Neomycin B Hexaacetate is expected to exhibit significantly diminished or completely abolished antibacterial activity relative to the highly potent Neomycin B. The MIC of Neomycin B against susceptible E. coli (ATCC 25922) is 4 µg/mL and against S. aureus (ATCC 25923) is 1 µg/mL [1]. In contrast, peracetylation neutralizes the positive charges essential for ribosomal A-site binding, rendering Neomycin B Hexaacetate biologically inactive as an antibiotic . This functional knockout makes it an essential negative control for validating target engagement and resistance mechanisms.
| Evidence Dimension | Antibacterial activity (MIC) |
|---|---|
| Target Compound Data | Expected to be inactive (no quantitative MIC reported, consistent with mechanism of action of acetylated aminoglycosides). |
| Comparator Or Baseline | Neomycin B: MIC 4 µg/mL (E. coli ATCC 25922), MIC 1 µg/mL (S. aureus ATCC 25923). |
| Quantified Difference | Functional ablation of activity (from low µg/mL to undetectable). |
| Conditions | Broth microdilution; ATCC standard strains. |
Why This Matters
Procurement of Neomycin B Hexaacetate ensures experimental integrity in studies requiring a structurally matched but biologically inactive comparator, a role that active Neomycin B or Neomycin sulfate cannot fulfill.
- [1] Hanessian, S., et al. (2009). Table 1: MIC of the 5″-modified neomycin derivatives. The Journal of Antibiotics, 62, 277-283. View Source
